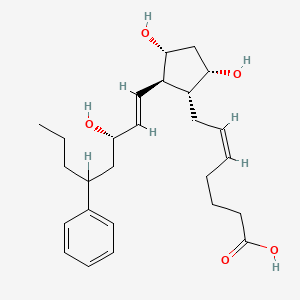

17-Phenylprostaglandin F2alpha

Description

Historical Perspectives and Discovery in Prostanoid Research

The story of 17-Phenylprostaglandin F2alpha is intrinsically linked to the broader history of prostanoid research. Prostanoids, a subclass of eicosanoids, were first discovered in the 1930s by Swedish physiologist Ulf von Euler, who identified them in seminal fluid and initially believed they originated from the prostate gland, hence the name "prostaglandin". wikipedia.org It wasn't until the 1960s and 1970s that the chemical structures and complex biosynthetic pathways of these compounds were elucidated, a feat that earned Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane the Nobel Prize in Physiology or Medicine in 1982. wikipedia.orgahajournals.orggerli.com

This foundational work paved the way for the synthesis of numerous prostaglandin (B15479496) analogs, including this compound. The development of such analogs was driven by the need for more stable and receptor-selective compounds than their naturally occurring counterparts. The discovery that PGF2α could lower intraocular pressure (IOP) in the late 1970s spurred significant interest in developing PGF2α analogs for glaucoma treatment. wikipedia.org This led to structure-activity relationship studies of PGF2α, which ultimately resulted in the creation of potent derivatives like this compound. nih.govresearchgate.net

Classification within the Prostaglandin F2alpha Analog Family

This compound belongs to the family of synthetic Prostaglandin F2alpha analogs. nih.gov Prostaglandins (B1171923) are broadly classified based on the structure of their five-carbon ring. wikipedia.org PGF2α and its analogs are characterized by two hydroxyl groups on the cyclopentane (B165970) ring. The defining feature of this compound is the substitution of a phenyl group at the 17th carbon position of the omega side chain. This modification significantly enhances its affinity and selectivity for the FP receptor.

Other notable members of the PGF2α analog family used in research and medicine include:

Latanoprost (B1674536) nih.govwikipedia.org

Bimatoprost (B1667075) nih.govwikipedia.org

Travoprost nih.govwikipedia.org

Carboprost (B24374) wikipedia.orgtaylorandfrancis.com

Cloprostenol nih.gov

These analogs, while sharing the common PGF2α backbone, have distinct modifications that influence their pharmacological profiles. For instance, bimatoprost is the C1-ethylamide analog of 17-phenyl prostaglandin F2alpha. nih.govresearchgate.net The free acid form of bimatoprost is 17-phenyl-trinor PGF2α. researchgate.net

Overview of its Significance as a Research Tool and Preclinical Agent

The primary significance of this compound in a research context stems from its potent and selective agonism at the prostaglandin FP receptor. This makes it an excellent probe for studying the physiological functions mediated by this receptor.

In preclinical research, this compound has been instrumental in elucidating the mechanisms of IOP reduction. Studies have shown that it, along with other PGF2α analogs, increases the uveoscleral outflow of aqueous humor, the primary fluid in the eye. nih.gov This effect is believed to be mediated by the relaxation of the ciliary muscle. wikipedia.orgnih.gov

Furthermore, research utilizing this compound has contributed to a deeper understanding of FP receptor pharmacology. Radioligand binding assays using a tritiated form of 17-phenyl-PGF2α have been employed to characterize FP receptors in various tissues, such as the rat colon and Swiss 3T3 cells. nih.gov These studies have helped to differentiate FP receptor subtypes and understand their specific signaling pathways. nih.gov The compound's ability to elicit signaling responses in the same cells as PGF2α further solidifies its role as a reliable research tool for investigating FP receptor-mediated events. researchgate.net

The development of bimatoprost, a prodrug of 17-phenyl-trinor PGF2α, highlights the translational importance of this line of research, moving from a basic research tool to a clinically significant therapeutic agent for glaucoma. researchgate.net

Compound Information Table

| Compound Name | Classification | Key Research Application(s) |

| This compound | Synthetic Prostaglandin F2alpha Analog | FP receptor agonist, preclinical studies on intraocular pressure |

| Prostaglandin F2alpha (PGF2α) | Natural Prostaglandin | Induction of labor, abortifacient, research on uterine contractions and luteolysis wikipedia.orgtaylorandfrancis.com |

| Latanoprost | Synthetic Prostaglandin F2alpha Analog | Glaucoma treatment, research on intraocular pressure nih.govwikipedia.org |

| Bimatoprost | Synthetic Prostaglandin F2alpha Analog | Glaucoma treatment, eyelash growth, research as a prostamide mimetic nih.govnih.govwikipedia.org |

| Travoprost | Synthetic Prostaglandin F2alpha Analog | Glaucoma treatment, research on intraocular pressure nih.govwikipedia.org |

| Carboprost | Synthetic Prostaglandin F2alpha Analog | Control of postpartum hemorrhage, induction of labor wikipedia.orgtaylorandfrancis.com |

| Cloprostenol | Synthetic Prostaglandin F2alpha Analog | Veterinary use for estrous cycle synchronization nih.gov |

| 17-phenyl-trinor PGF2α | Free acid form of Bimatoprost | FP receptor agonist researchgate.net |

Research Findings on this compound and Related Analogs

| Finding | Compound(s) Studied | Research Area | Reference(s) |

| Induces release of endogenous prostaglandins in iris and ciliary muscles. | Prostaglandin F2alpha and its analogs | Ocular Physiology | nih.gov |

| Lowers intraocular pressure by increasing uveoscleral outflow. | Prostaglandin F2alpha analogs | Glaucoma Research | wikipedia.orgnih.gov |

| Bimatoprost is hydrolyzed to 17-phenyl-trinor PGF2α in ocular tissues. | Bimatoprost, 17-phenyl-trinor PGF2α | Drug Metabolism | researchgate.net |

| Used in radioligand binding studies to characterize FP receptor subtypes. | 3H-17-phenyl-PGF2alpha | Receptor Pharmacology | nih.gov |

| Bimatoprost is the C1-ethylamide analog of 17-phenyl prostaglandin F2alpha. | Bimatoprost, this compound | Medicinal Chemistry | nih.govresearchgate.net |

| Elicits signaling responses in the same cells as PGF2α. | This compound, Prostaglandin F2alpha | Cell Signaling | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55582-75-7 |

|---|---|

Molecular Formula |

C26H38O5 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenyloct-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C26H38O5/c1-2-10-20(19-11-6-5-7-12-19)17-21(27)15-16-23-22(24(28)18-25(23)29)13-8-3-4-9-14-26(30)31/h3,5-8,11-12,15-16,20-25,27-29H,2,4,9-10,13-14,17-18H2,1H3,(H,30,31)/b8-3-,16-15+/t20?,21-,22-,23-,24+,25-/m1/s1 |

InChI Key |

GEADEWLQJFNDLL-GNQOZLGHSA-N |

SMILES |

CCCC(CC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)C2=CC=CC=C2 |

Isomeric SMILES |

CCCC(C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)C2=CC=CC=C2 |

Canonical SMILES |

CCCC(CC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)C2=CC=CC=C2 |

Synonyms |

17-phenyl-PGF2alpha 17-phenylprostaglandin F2alpha |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of 17 Phenylprostaglandin F2alpha

Prostanoid Receptor Interactions and Binding Kinetics

Affinities and Potencies at the Prostaglandin (B15479496) FP Receptor

17-Phenyl trinor prostaglandin F2α (17-phenyl PGF2α) is a synthetic analog of the endogenous prostaglandin F2α (PGF2α) and is recognized as a potent agonist for the prostaglandin F (FP) receptor. medchemexpress.comcaymanchem.comavantorsciences.com Its structural modifications, particularly the substitution of the terminal four carbons of the omega chain with a phenyl group, confer enhanced metabolic stability and potent interaction with the FP receptor. caymanchem.comnih.gov

Research has consistently demonstrated the high affinity and potency of 17-phenyl PGF2α at the FP receptor across various species and experimental models. In studies utilizing ovine luteal cells, 17-phenyl PGF2α exhibited a remarkable relative potency of 756% compared to the natural ligand, PGF2α. caymanchem.comavantorsciences.combiomol.combiocat.comcaymanchem.com This highlights its significantly enhanced ability to bind to and activate the FP receptor in this tissue.

Further investigations using recombinant receptor systems have corroborated these findings. For instance, at the rat recombinant FP receptor expressed in Chinese Hamster Ovary (CHO) cells, 17-phenyl PGF2α (referred to as the free acid of bimatoprost) effectively inhibited the binding of PGF2α with a Ki value of 1.1 nM. caymanchem.comavantorsciences.comcaymanchem.com The Ki value is an indicator of binding affinity, with lower values signifying a stronger interaction between the ligand and the receptor.

The potency of 17-phenyl PGF2α has also been characterized in functional assays. In bovine iris sphincter preparations, 17-phenyl PGF2α was the most potent among several FP receptor agonists tested, including PGF2α, cloprostenol, and latanoprost (B1674536). nih.gov These findings underscore the significant impact of the phenyl group substitution on the molecule's interaction with the FP receptor, leading to enhanced binding affinity and functional potency. nih.gov

Interactive Data Table: FP Receptor Binding Affinities and Potencies

| Compound | Species/Cell Line | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|---|

| 17-Phenyl PGF2α | Ovine Luteal Cells | Relative Potency | - | 756% (vs PGF2α) | caymanchem.comavantorsciences.combiomol.combiocat.comcaymanchem.com |

| 17-Phenyl PGF2α | Rat recombinant FP receptor (CHO cells) | Inhibition of PGF2α binding | Ki | 1.1 nM | caymanchem.comavantorsciences.comcaymanchem.com |

| 17-Phenyl PGF2α | Bovine Iris Sphincter | Functional Potency | - | Most potent vs PGF2α, cloprostenol, latanoprost | nih.gov |

Receptor Selectivity and Specificity Profiling

While 17-phenyl PGF2α is a potent FP receptor agonist, its selectivity profile across other prostanoid receptor subtypes is a critical aspect of its pharmacological characterization. Studies have shown that while its primary target is the FP receptor, it can interact with other prostanoid receptors, albeit with significantly lower affinity.

Radioligand binding assays using membranes from transfected COS cells expressing the ovine FP receptor demonstrated a clear preference for 17-phenyl-trinor-PGF2α over other prostanoids. nih.gov The order of displacement of the radiolabeled ligand was 17-phenyl-trinor-PGF2α > PGF2α > fluprostenol (B1673476) > PGD2 > PGE2 >> 8-epi PGF2α, indicating the highest affinity for 17-phenyl PGF2α at the FP receptor. nih.gov

However, some studies suggest that the selectivity is not absolute. For example, one study noted that 17-phenyl PGE2, a related compound, could bind to the EP1 receptor. capes.gov.br Another study investigating a broad-spectrum prostanoid receptor antagonist, AGN 211377, used 17-phenyl-PGF2α as the standard agonist for the FP receptor, implying its relative selectivity for this receptor in the context of screening assays. acs.org

It's important to note that the carboxylic acid group of prostaglandins (B1171923) is crucial for optimal binding to the FP receptor. researchgate.net Modifications to this group can significantly decrease binding affinity. researchgate.net The insertion of cyclic substituents in the omega chain, as seen in 17-phenyl PGF2α, has been shown to increase binding to the FP receptor. researchgate.net

Investigations into Other Prostanoid Receptor Subtypes (e.g., DP, EP, IP, TP receptors)

The interaction of 17-phenyl PGF2α with prostanoid receptors other than the FP receptor has been investigated to understand its full pharmacological profile. Generally, it displays significantly lower activity at DP, EP, IP, and TP receptor subtypes compared to its potent agonism at the FP receptor.

In a study characterizing a novel prostanoid receptor antagonist, 17-phenyl-PGF2α was used as the selective agonist for the FP receptor, while other specific agonists were used for DP, EP, IP, and TP receptors, highlighting its primary action at the FP receptor in this experimental setup. acs.org Another study showed that while 17-phenyl PGF2α exhibited potent contractile effects in cat lung parenchyma, its activity was about 1000 times less potent in stimulating recombinant feline and human FP receptors compared to its effects on the parenchymal preparation, and its activity could not be attributed to interactions with DP, EP(1), EP(2), EP(3), EP(4), IP, or TP receptors. nih.gov

Research on Leydig cell progenitors demonstrated that while a selective FP agonist (cloprostenol) and PGF2α had similar effects, agonists for EP2 and EP4 receptors did not produce the same response. oup.com In contrast, EP1/EP3 agonists like 17-phenyl trinor PGE2 did elicit a response, suggesting that while the phenyl-substituted analog of PGF2α is FP-selective, the PGE2 analog can interact with EP receptors. oup.comoup.com

These findings collectively indicate that while 17-phenyl PGF2α is highly selective for the FP receptor, the potential for off-target interactions, particularly with EP receptor subtypes under certain conditions or with structurally related analogs, cannot be entirely dismissed. However, its primary and most potent pharmacological action is mediated through the FP receptor.

Comparative Receptor Pharmacology with Endogenous Prostaglandin F2alpha and Synthetic Analogs

The pharmacological properties of 17-phenyl PGF2α are best understood when compared to the endogenous ligand, PGF2α, and other synthetic prostaglandin analogs.

17-Phenyl PGF2α vs. PGF2α: 17-phenyl PGF2α consistently demonstrates higher potency and affinity for the FP receptor than PGF2α. As mentioned earlier, its relative binding potency to the ovine corpus luteum FP receptor is 756% that of PGF2α. caymanchem.combiomol.combiocat.com This enhanced activity is attributed to the phenyl group substitution, which increases metabolic stability. caymanchem.com

17-Phenyl PGF2α vs. Latanoprost: Latanoprost, another synthetic PGF2α analog, is the isopropyl ester prodrug of 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α. selcukmedj.orghres.ca Both 17-phenyl PGF2α (the free acid of bimatoprost) and the active form of latanoprost are potent FP receptor agonists. medchemexpress.comselcukmedj.org In bovine iris sphincter, 17-phenyl trinor PGF2α showed greater potency than latanoprost. nih.gov However, the isopropyl ester of 17-phenyl PGF2α was found to be more potent in reducing intraocular pressure in monkeys compared to latanoprost, though it also caused more irritation. caymanchem.com

17-Phenyl PGF2α vs. Other Synthetic Analogs:

Fluprostenol: In studies on the ovine FP receptor, 17-phenyl-trinor-PGF2α showed higher affinity than fluprostenol. nih.gov

Cloprostenol: In bovine iris sphincter, 17-phenyl trinor PGF2α was more potent than cloprostenol. nih.gov

16-aryloxy analogues: Three 16-aryloxy analogues of PGF2α were found to be potent, full agonists on the isolated rabbit jejunum with more prolonged action than PGF2α. nih.gov

The structural modifications in these synthetic analogs, particularly the substitution at the C-17 position with a phenyl group, significantly enhance their interaction with the FP receptor compared to the endogenous ligand and many other synthetic counterparts.

Interactive Data Table: Comparative Potency of Prostaglandin Analogs

| Compound | Preparation | Relative Potency/Activity | Reference |

|---|---|---|---|

| 17-Phenyl PGF2α | Ovine corpus luteum FP receptor | 756% of PGF2α | caymanchem.combiomol.combiocat.com |

| 17-Phenyl PGF2α | Bovine iris sphincter | More potent than PGF2α, latanoprost, cloprostenol | nih.gov |

| Latanoprost (free acid) | Rabbit submental vein | EC50: 4.9 x 10⁻⁹ M | nih.gov |

| PGF2α | Rabbit submental vein | EC50: 7.9 x 10⁻⁹ M | nih.gov |

Intracellular Signaling Cascades and Molecular Mechanisms

Mechanisms of Intracellular Calcium Mobilization and Signaling

Activation of the prostaglandin FP receptor by agonists such as 17-phenyl PGF2α initiates a cascade of intracellular signaling events, with the mobilization of intracellular calcium ([Ca²⁺]i) being a key downstream effect. caymanchem.combiomol.combiocat.com The FP receptor is a G protein-coupled receptor (GPCR), and upon agonist binding, it predominantly couples to the Gq subtype of G proteins. nih.gov

The activation of Gq leads to the stimulation of phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and causing a transient increase in [Ca²⁺]i. nih.govnih.gov

Studies have directly demonstrated the ability of 17-phenyl PGF2α and other FP receptor agonists to induce calcium mobilization in various cell types. In human ciliary muscle cells, FP receptor agonists, including PGF2α and 17-phenyl trinor PGE2, caused a dose-dependent increase in intracellular calcium, with a threshold concentration of 10⁻⁸ M. tandfonline.com Similarly, in A7r5 rat aorta smooth muscle cells, FP receptor activation was linked to both phosphoinositide turnover and intracellular calcium mobilization. nih.gov

The free acid of bimatoprost (B1667075) (17-phenyl PGF2α) has been shown to rapidly mobilize [Ca²⁺]i via cloned human FP receptors expressed in human embryonic kidney (HEK) cells and via native FP receptors in 3T3 mouse fibroblasts. researchgate.net This effect was blocked by the FP receptor antagonist AL-8810, confirming that the calcium mobilization is indeed mediated by the FP receptor. researchgate.netnih.gov

The increase in intracellular calcium is a critical step in mediating the physiological effects of FP receptor activation, such as smooth muscle contraction.

Activation of Phospholipase C-Coupled Receptors

17-Phenylprostaglandin F2alpha, a synthetic analog of prostaglandin F2alpha (PGF2α), primarily exerts its effects by acting as an agonist at prostaglandin F (FP) receptors. ontosight.airesearchgate.net These receptors are coupled to G proteins, which in turn activate intracellular signaling pathways. ontosight.ai Specifically, the activation of FP receptors by this compound and similar agonists leads to the stimulation of phospholipase C (PLC). nih.govacs.orgnih.gov

Phospholipase C is an enzyme that, once activated, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). This activation of the PLC pathway is a key event in the cellular response to this compound. Studies have shown that PGF2α and its analogs, including this compound, stimulate PLC-mediated phosphoinositide hydrolysis in various cell types, such as human ciliary muscle cells, human trabecular meshwork cells, and mouse 3T3 cells. acs.org The potency of these analogs in activating PLC often correlates with their biological effects. For instance, the PGF2α-induced formation of inositol phosphates follows a similar dose-dependence as its effects on DNA synthesis. nih.govcapes.gov.br

Furthermore, research on NIH-3T3 cells has characterized the PGF2α receptor as being linked to both phospholipase C activation and subsequent DNA synthesis. nih.gov The activation of PLC and the subsequent rise in intracellular calcium are critical for many of the downstream effects of this compound.

Induction of Tyrosine Phosphorylation Pathways

The signaling cascade initiated by this compound extends beyond the activation of phospholipase C to include the induction of tyrosine phosphorylation pathways. nih.govscience.govnih.gov Upon binding to its receptor, PGF2α and its analogs can rapidly increase the level of phosphotyrosine in a variety of cellular proteins. nih.govnih.govcapes.gov.br

In cat iris sphincter smooth muscle (CISM) cells, PGF2α has been shown to stimulate the tyrosine phosphorylation of phospholipase C-gamma1 (PLC-γ1) in a time- and dose-dependent manner. science.govnih.gov This event suggests a direct link between the initial receptor activation and the tyrosine kinase pathway. The stimulatory effects of PGF2α on PLC-γ1 tyrosine phosphorylation can be blocked by protein tyrosine kinase inhibitors, indicating the essential role of protein tyrosine kinase activity in these physiological actions. science.govnih.gov

Furthermore, studies in osteoblastic MC3T3-E1 cells have demonstrated that PGF2α rapidly elevates the phosphotyrosine levels of several cellular proteins. nih.gov This PGF2α-induced tyrosine phosphorylation was found to be dependent on Protein Kinase C (PKC) activation, as it was blocked by PKC inhibitors and downregulation of PKC. nih.gov This suggests a complex interplay where the initial PLC activation and subsequent DAG production lead to PKC activation, which in turn contributes to the tyrosine phosphorylation cascade.

The specific proteins that become tyrosine phosphorylated in response to PGF2α stimulation include focal adhesion kinase (p125FAK). nih.govcapes.gov.br The phosphorylation of these proteins is a critical step in the signaling pathway that ultimately leads to cellular responses such as proliferation and contraction.

Identification of Downstream Signaling Effectors and Modulators

Following the initial activation of phospholipase C and the induction of tyrosine phosphorylation, a number of downstream signaling effectors and modulators are engaged, further propagating the cellular response to this compound. These effectors are crucial in translating the initial signal into specific physiological outcomes.

One of the key downstream effector pathways involves the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov PGF2α has been shown to transiently activate MAPK in the same concentration range that stimulates tyrosine phosphorylation. nih.gov The activation of MAPK is a central event in cell proliferation and differentiation. The pathway to MAPK activation by PGF2α appears to involve Raf-1, a MAPK kinase kinase. nih.gov Interestingly, while the activation of Raf-1 and MAPK is largely dependent on Protein Kinase C (PKC), there is also evidence for a tyrosine kinase-independent pathway for Raf-1 activation, suggesting multiple, interacting signaling systems. nih.gov

Another important downstream effector is Protein Kinase C (PKC) itself. nih.gov Activated by diacylglycerol (DAG) produced from PLC-mediated hydrolysis of PIP2, PKC plays a significant role in the signaling of Gq-coupled receptors like the FP receptor. nih.gov PKC can, in turn, phosphorylate various cellular proteins, contributing to the regulation of G protein coupling and downstream signaling. nih.gov

Intracellular calcium ([Ca2+]i) mobilization is another critical downstream event. researchgate.netnih.govcapes.gov.brnih.gov The inositol trisphosphate (IP3) generated by PLC binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This elevation of intracellular calcium is a key signal for a variety of cellular processes, including smooth muscle contraction and gene expression. The PGF2α-induced elevation of [Ca2+]i is essential for subsequent tyrosine phosphorylation and DNA synthesis. nih.govcapes.gov.br

The complexity of these downstream pathways is highlighted by the fact that different G protein subtypes can be engaged by the same receptor, leading to diverse signaling outcomes. nih.gov While the FP receptor primarily couples to Gαq to activate PLC, the availability of other G proteins can modulate the signaling response. nih.gov

Cellular Responses and Functional Mechanisms

Effects on Smooth Muscle Contraction in Isolated Preparations

This compound is a potent stimulator of smooth muscle contraction in various isolated tissue preparations. ontosight.ainih.gov This effect is a direct consequence of its agonist activity at prostaglandin F (FP) receptors, which are abundantly expressed in smooth muscle tissues.

In studies using isolated human myometrial preparations, 17-phenyl PGF2α produced dose-related contractions in both non-pregnant and pregnant tissue. nih.gov Similarly, in rabbit isolated jugular vein preparations pre-contracted with histamine, 17-phenyl PGF2α induced potent vasorelaxation at lower concentrations, but this was reversed to contraction at higher concentrations, particularly in endothelium-denuded preparations. nih.gov The contractile response is a hallmark of FP receptor activation in many smooth muscle types. ebi.ac.uk

The mechanism of contraction involves the signaling pathways discussed previously. The activation of phospholipase C leads to the generation of IP3, which mobilizes intracellular calcium. This rise in calcium, along with the activation of other signaling molecules like PKC, ultimately leads to the phosphorylation of myosin light chain, triggering the interaction of actin and myosin filaments and resulting in muscle contraction. mdpi.com

The contractile potency of this compound can vary between different smooth muscle preparations and species. For example, in cat iris sphincter preparations, the rank order of potency for contraction places 17-phenyl-trinor PGF2α as highly effective. researchgate.net However, in porcine ciliary muscle cells, PGF2α at a high concentration did not cause contraction by itself. nih.gov These differences highlight the species- and tissue-specific nature of prostaglandin receptor expression and signaling.

Regulation of Cellular Proliferation and DNA Synthesis in Cell Lines

This compound and its parent compound, PGF2α, have been shown to regulate cellular proliferation and DNA synthesis in various cell lines. nih.govnih.govnih.gov This mitogenic effect is a key aspect of its cellular function and is mediated through the activation of FP receptors and the subsequent intracellular signaling cascades.

In Swiss mouse 3T3 cells, PGF2α is a potent stimulator of the initiation of DNA synthesis. nih.gov The stimulation of DNA synthesis, often measured by the incorporation of [3H]thymidine, is a hallmark of cell cycle entry and proliferation. cellsignal.comsigmaaldrich.com The mitogenic effect of PGF2α is dependent on specific functional groups in the molecule, suggesting a specific receptor-mediated mechanism. nih.gov

The signaling pathway linking FP receptor activation to DNA synthesis involves the activation of phospholipase C and the subsequent tyrosine phosphorylation of key cellular proteins. nih.govcapes.gov.br Studies in NIH-3T3 cells have demonstrated that PGF2α-induced increases in intracellular calcium, inositol phosphate (B84403) formation, and [3H]thymidine incorporation follow a similar dose-dependent pattern as the induction of tyrosine phosphorylation. nih.govcapes.gov.br This indicates that the PLC- and tyrosine kinase-dependent pathways are integral to the proliferative response.

Furthermore, the mitogenic signaling of PGF2α can be modulated by other growth factors. For instance, insulin (B600854) can enhance the stimulatory effect of PGF2α on DNA synthesis. nih.gov In rabbit endometrial primary cultures, 17β-estradiol was shown to increase the number of PGF2α receptors, thereby enhancing the PGF2α-stimulated DNA synthesis response. nih.gov This suggests a mechanism where hormonal status can influence the proliferative potential of PGF2α.

Modulation of Adipogenesis and Differentiation Processes

Prostaglandin F2α (PGF2α), the parent compound of this compound, has been identified as a regulator of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. nih.govmdpi.com This process is critical for the formation and maintenance of adipose tissue. mdpi.com

Studies have shown that PGF2α can inhibit adipogenesis in various cell models. mdpi.com For example, in primary cultures of orbital fibroblasts from patients with Graves' ophthalmopathy, PGF2α significantly inhibited adipocyte differentiation in a dose-dependent manner. mdpi.com This inhibitory effect is mediated through the F-prostanoid (FP) receptor. mdpi.com

The molecular mechanism underlying the anti-adipogenic effect of PGF2α involves the modulation of key signaling pathways that control differentiation. One such pathway is the extracellular signal-regulated kinase (ERK) signaling cascade. mdpi.com Research has indicated that PGF2α can lead to an earlier and higher degree of ERK phosphorylation, which in turn can inhibit the expression of key adipogenic transcription factors like peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). mdpi.come-enm.org These transcription factors are essential for the terminal differentiation of adipocytes. mdpi.com

The regulation of adipogenesis by PGF2α highlights its role in cellular differentiation processes beyond proliferation and contraction. The ability to modulate the differentiation of preadipocytes suggests a potential role for PGF2α and its analogs in the pathophysiology of metabolic conditions related to adipose tissue. nih.gov

Biosynthesis, Metabolism, and Analog Generation in Research

Metabolic Conversion Pathways of 17-Phenylprostaglandin F2alpha Prodrugs

The biological activity of this compound is often initiated through the metabolic conversion of its prodrug forms. These prodrugs are designed to enhance ocular penetration and are subsequently converted to the active free acid within the target tissues.

Bimatoprost (B1667075), chemically known as 17-phenyl-18,19,20-trinor-prostaglandin F2α ethyl amide, is a synthetic prodrug that is structurally related to prostaglandin (B15479496) F2α. europa.eu It is designed as an electrochemically neutral molecule by replacing the C1 carboxylic acid group with an ethyl amide substituent. europa.euresearchgate.net This modification facilitates its passage across the cornea.

Once in the eye, bimatoprost undergoes hydrolysis. The ethyl amide group is cleaved, converting the molecule into its biologically active free acid form, 17-phenyl-18,19,20-trinor PGF2α. nih.govresearchgate.netmdpi.com This resulting free acid is a potent agonist of the prostaglandin FP receptor. nih.govnih.govarvojournals.org The conversion from the amide prodrug to the active carboxylic acid is a critical activation step, as the free acid form has a much higher affinity for the target FP receptors. arvojournals.orgresearchgate.net Studies have shown that while the intact bimatoprost molecule has some intrinsic activity, its hydrolysis product, the free acid, is a significantly more potent agonist at the human FP receptor. nih.govresearchgate.net

The bioconversion of bimatoprost to its active free acid is catalyzed by hydrolytic enzymes present in ocular tissues. mdpi.comnih.govtandfonline.com Research has identified enzymatic amidase and esterase activity in several parts of the human eye. nih.govarvojournals.orgresearchgate.net These enzymes are responsible for cleaving the ethyl amide bond of bimatoprost.

Studies using human and rabbit ocular tissues have demonstrated that the cornea, iris/ciliary body, and sclera are all capable of hydrolyzing bimatoprost. nih.govresearchgate.netmdpi.com The rate of this enzymatic conversion can vary between different ocular tissues. One in vitro study reported that the cornea exhibited the most rapid hydrolysis, followed by the iris, sclera, and ciliary body. researchgate.net This process is time-dependent and continues for hours after the tissue has been excised. nih.govarvojournals.org The presence and activity of these hydrolytic enzymes are essential for the therapeutic action of prostaglandin prodrugs. tandfonline.com

Table 1: In Vitro Hydrolysis Rate of Bimatoprost in Human Ocular Tissues Data sourced from Hellberg et al. (2003) as cited in multiple sources. researchgate.net

| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) |

|---|---|

| Cornea | 6.3 |

| Iris | 2.8 |

| Sclera | 2.0 |

| Ciliary Body | 1.5 |

Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by metabolic enzyme systems. nih.gov It is a critical parameter in drug discovery, often expressed as in vitro half-life (t1/2) or intrinsic clearance (CLint). srce.hr High metabolic instability can lead to rapid clearance from the body, reducing a drug's bioavailability and duration of action.

In the context of this compound and its analogs, metabolic stability is a key consideration. Research models, such as liver microsomes and hepatocytes from various species, are routinely used to assess metabolic stability in vitro. srce.hrpharmaron.com These systems help predict in vivo hepatic clearance and potential species differences in metabolism. pharmaron.comnih.gov

For prostaglandin analogs used in ocular applications, the metabolic profile within the eye is of primary importance. Studies have shown that natural prostaglandins (B1171923) are not significantly metabolized within human ocular tissues, which contributes to their persistent effects. arvojournals.org Prodrugs like bimatoprost are designed to be sufficiently stable to reach the target ocular tissues. While readily hydrolyzed within the eye to produce the active free acid, bimatoprost is not significantly metabolized to this form in systemic circulation, which may limit systemic side effects. europa.euarvojournals.org The balance between stability for delivery and efficient conversion at the target site is a central goal in the design of these compounds.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, SAR studies have been crucial in developing analogs with improved therapeutic profiles.

The C1 carboxylic acid group is a historically significant pharmacophore for prostaglandin activity, as it is believed to bind with a conserved arginine residue in the FP receptor. researchgate.netgoogle.com However, this acidic moiety can also be a site for metabolic degradation. google.com

Modifying the C1 carboxylic acid has been a primary strategy in the development of prostaglandin analogs. researchgate.netgoogle.com

Esterification : Converting the carboxylic acid to an isopropyl ester, as in latanoprost (B1674536), creates a more lipophilic prodrug that can better penetrate the cornea. arvojournals.orgresearchgate.net This ester is then hydrolyzed by ocular esterases to release the active free acid. researchgate.net

Amidation : Replacing the carboxylic acid with an ethyl amide group, as in bimatoprost, also creates a prodrug with unique pharmacological properties. europa.euresearchgate.net This modification results in a molecule that is hydrolyzed by ocular amidases to its active acid form. nih.govarvojournals.org

These modifications transform the parent acid into a prodrug, which is a compound that is administered in an inactive form and then converted to an active metabolite in the body. researchgate.net This approach enhances corneal permeability and controls the release of the active compound at the target site. researchgate.netresearchgate.net

Table 2: Common C1 Moiety Modifications in Prostaglandin F2α Analogs and Their Research Purpose

| C1 Modification | Example Compound | Primary Purpose in Research |

|---|---|---|

| Carboxylic Acid (unmodified) | 17-phenyl-trinor-PGF2α (Bimatoprost Acid) | Serves as the biologically active form; potent FP receptor agonist. nih.govresearchgate.net |

| Isopropyl Ester | Latanoprost | Increases lipophilicity for enhanced corneal penetration; acts as a prodrug. arvojournals.orgresearchgate.net |

| Ethyl Amide | Bimatoprost | Creates a prostamide prodrug with a distinct pharmacological profile and improved penetration. europa.euresearchgate.net |

The terminal phenyl group on the omega chain of this compound is another key site for structural modification in research. SAR studies have explored how substitutions on this aromatic ring can alter the compound's activity and selectivity.

A study involving the synthesis of a series of phenyl-substituted analogs of 17-phenyl-18,19,20-trinorprostaglandin F2 alpha isopropyl ester yielded significant findings:

Acetyl Group Substitution : The introduction of an acetyl group onto the benzene (B151609) ring resulted in derivatives that appeared to have a more favorable side-effect profile compared to the unsubstituted parent compound. nih.gov

Aromatic Moiety Substitution : Replacing a substituent with a different aromatic moiety had a dramatic effect on the biological activity profile. nih.gov The resulting compounds were effective at reducing intraocular pressure in animal models but had minimal effect on pupil diameter, suggesting a change in receptor interaction or downstream signaling pathways. nih.gov

These findings demonstrate that the activity profile of this compound can be significantly modulated by introducing different substituents to the terminal phenyl ring. nih.gov

Stereochemical Requirements for Receptor Agonism

The biological activity of prostaglandin analogs is critically dependent on their three-dimensional structure, or stereochemistry. The precise spatial arrangement of the cyclopentane (B165970) ring, the two side chains, and their functional groups dictates the molecule's ability to bind to and activate its target receptor, the prostaglandin F (FP) receptor. nih.govnih.gov

Research into the structural requirements for FP receptor agonism has shown that modifications at various positions can significantly alter binding affinity and efficacy. The natural (S) configuration of the hydroxyl group at the C-15 position is a key determinant for potent activity. For example, the 15(R) isomer of a related analog, though synthesized for research, is structurally distinct from the more active 15(S) form. cvmh.fr

Phenyl-substituted analogs, such as 17-phenyl trinor PGF2α, have demonstrated particularly high potency. This specific analog is noted as a metabolically stable and potent agonist for the FP receptor, exhibiting a binding potency 7.56 times that of native PGF2α to FP receptors on ovine luteal cells. nih.govcaymanchem.com This high affinity underscores the favorable interaction of the terminal phenyl group with the receptor's binding pocket. Cryo-electron microscopy studies of the human FP receptor have revealed the specific molecular mechanisms that determine ligand selectivity, showing how the receptor accommodates different agonists like carboprost (B24374) and latanoprost, which provides a structural basis for understanding the high potency of phenyl-substituted analogs. nih.gov

| Compound | Receptor Target | Key Research Finding | Source |

|---|---|---|---|

| 17-phenyl trinor PGF2α | FP Receptor | Binds with a relative potency of 756% compared to PGF2α on ovine luteal cells. | caymanchem.com |

| Bimatoprost | FP Receptor | Displaces [3H]prostaglandin F2α from FP receptors with a Ki of 6310 nM. | acs.org |

| Prostaglandin J2 | PGF2α Receptor | Identified as a surprisingly potent competitor for binding to the PGF2α receptor. | nih.gov |

| 8-epi-Prostaglandin F2α | Thromboxane A2 Receptor (TXA2R) | Acts as a potent agonist, with its unique stereochemistry allowing for selective binding. | scbt.com |

Synthetic Methodologies for this compound and its Analogs

The chemical synthesis of prostaglandins and their analogs is a complex challenge due to the presence of multiple stereocenters and sensitive functional groups.

Chemical Synthesis Approaches for the Core Structure and Derivatives

The total synthesis of prostaglandins often involves building the core cyclopentane ring with the correct relative stereochemistry for its substituents. A classic strategy employs a Diels-Alder reaction to establish the stereochemistry of three contiguous stereocenters on the cyclopentane core in a controlled manner. wikipedia.org From this central core, the two characteristic side chains, the alpha-chain and the omega-chain, are elaborated.

The synthesis of 17-phenyl-18,19,20-trinor prostaglandins involves modifications of the omega-chain. googleapis.com This is achieved by introducing a phenyl group at the C-17 position, which replaces the terminal carbons of the natural prostaglandin structure. ontosight.ai This modification results in a class of analogs with distinct pharmacological properties. nih.gov Further derivatization, such as the esterification or amidation of the carboxylic acid group at the C-1 position, is a common strategy to create prodrugs like Bimatoprost, the C1-ethylamide analog. nih.govresearchgate.net

Strategies for Stereoselective Synthesis of Defined Isomers

Given that biological activity is highly dependent on specific stereoisomers, controlling the stereochemistry during synthesis is paramount. Stereoselective synthesis aims to produce a single, desired isomer, avoiding the formation of a mixture of stereoisomers that would be difficult to separate and would contain less active or inactive components.

Completely stereospecific syntheses of prostaglandins have been developed to ensure the precise three-dimensional structure is achieved. acs.org These methods use chiral starting materials or chiral catalysts to direct the formation of specific stereocenters. For example, controlling the stereochemistry of the hydroxyl group at C-15 is crucial. Research efforts have included the specific synthesis of the 15(R)-17-phenyl trinor PGF2α isomer, which is related to the drug latanoprost but has an inverted hydroxyl group at C-15. cvmh.fr The ability to synthesize individual, defined isomers is essential for structure-activity relationship (SAR) studies, allowing researchers to probe how specific spatial arrangements influence receptor interaction. rsc.org

Development of Novel Analogs for Research Applications

The synthesis of novel analogs of this compound is a key strategy for both developing new therapeutic agents and creating tools for pharmacological research. By systematically modifying the parent structure, researchers can investigate the roles of different functional groups and enhance specific properties.

One of the most prominent examples is the development of Bimatoprost, the ethyl amide derivative of 17-phenyl trinor PGF2α. nih.govarvojournals.org Replacing the terminal carboxylic acid with a neutral ethyl amide group created a compound with a unique pharmacological profile, initially explored as a potential prostamide mimetic. researchgate.net This modification led to a potent ocular hypotensive agent. arvojournals.org

Other analogs have been designed specifically as research tools. These include:

Photoaffinity Probes : Analogs such as 17-(4-azidophenyl)-18,19,20-trinor-PGF2α have been synthesized. nih.gov The azidophenyl group allows these molecules to be used in photoaffinity labeling experiments to covalently bind to and identify the ligand-binding sites of the FP receptor.

Ester Prodrugs : The synthesis of isopropyl esters, such as 15(R)-17-phenyl trinor PGF2α isopropyl ester, is a strategy to modify the physicochemical properties of the parent compound, often to improve its penetration through biological membranes like the cornea. cvmh.frcaymanchem.com

| Analog Name | Structural Modification | Primary Research Application/Purpose | Source |

|---|---|---|---|

| Bimatoprost | C-1 ethyl amide of 17-phenyl trinor PGF2α | Developed as a potent ocular hypotensive agent with a unique pharmacological profile. | nih.govarvojournals.org |

| 17-(4-azidophenyl)-18,19,20-trinor-PGF2α | Addition of an azidophenyl group to the omega-chain | Designed as a photoaffinity probe to study receptor binding sites. | nih.gov |

| 15(R)-17-phenyl trinor PGF2α isopropyl ester | Inverted (R) stereochemistry at C-15 and C-1 isopropyl ester | Created to study stereochemical requirements and as a potential latanoprost-related therapeutic. | cvmh.fr |

| AL-8810 | A distinct structural analog | Used as a selective FP receptor antagonist in research to differentiate receptor pathways. | acs.org |

Preclinical Investigation in Experimental Models

In Vitro Cellular and Tissue Models

Studies in Human Embryonic Kidney (HEK) Cells Expressing Recombinant Receptors

Human Embryonic Kidney (HEK) 293 cells are a versatile tool in biomedical research, frequently used for producing recombinant proteins and in drug discovery due to their high transfection efficiency and human-like post-translational modifications. nih.goviris-pharma.commedsci.org Their utility extends to the study of specific receptor interactions.

In studies involving HEK cells stably transfected with recombinant feline and human prostaglandin (B15479496) F2α (FP) receptors, 17-phenylprostaglandin F2α demonstrated clear activity. Alongside prostaglandin F2α (PGF2α), it elicited calcium signaling responses within these cells. arvojournals.org This indicates a direct interaction with and activation of the FP receptor. In contrast, the prodrug bimatoprost (B1667075) did not produce a similar response in this specific experimental setup, highlighting the distinct activity profile of 17-phenylprostaglandin F2α as a direct FP receptor agonist. arvojournals.org Further research has shown that only PGF2α, and by extension its analogs like 17-phenyl PGF2α, competed with radioligand binding in HEK cells expressing the feline FP receptor. arvojournals.org

These findings in a controlled, recombinant receptor environment underscore the role of 17-phenylprostaglandin F2α as an agonist at the FP receptor, a key mechanism for its biological activity.

Fibroblast Cell Lines (e.g., 3T3 Mouse Fibroblasts, Human Dermal Fibroblasts)

Fibroblast cell lines are crucial models for investigating cellular processes like proliferation and signaling. Studies using these models have provided significant insights into the action of 17-phenylprostaglandin F2α.

In Swiss 3T3 mouse fibroblasts, 17-phenylprostaglandin F2α was shown to stimulate DNA synthesis, with a maximal effect observed at a 10 μM concentration. researchgate.net This mitogenic effect is consistent with the activation of prostanoid FP receptors, which are known to be expressed in this cell line. researchgate.net Further investigations in NIH 3T3 fibroblasts revealed that 17-phenyl-trinor-prostaglandin F2α, a closely related analog, dose-dependently increased the production of total inositol (B14025) phosphates and raised intracellular calcium levels. researchgate.net This provides strong evidence for the functional expression of FP receptors linked to phospholipase C activation in these cells. researchgate.netmdpi.com

| Cell Line | Agonist | Observed Effect | Implied Receptor |

| Swiss 3T3 Mouse Fibroblasts | 17-Phenylprostaglandin F2α | Stimulated DNA synthesis | Prostanoid FP Receptor |

| NIH 3T3 Mouse Fibroblasts | 17-Phenyl-trinor-prostaglandin F2α | Increased total inositol phosphates and intracellular calcium | Prostanoid FP Receptor |

| Human Dermal Fibroblasts | Prostaglandin F2α | Stimulated calcium signaling | Prostanoid FP Receptor |

Isolated Ocular Tissue Preparations (e.g., Cat Iris Sphincter, Cornea, Sclera)

Investigations using isolated ocular tissues have been instrumental in elucidating the mechanism of action of 17-phenylprostaglandin F2α. In the cat iris sphincter, a tissue known to contract in response to FP receptor agonists, both PGF2α and 17-phenylprostaglandin F2α elicited signaling responses in the same cells. arvojournals.org This co-localization of response strongly suggests that both compounds act on the same receptor population, namely the FP receptor. arvojournals.org In contrast, the prodrug bimatoprost stimulated different cells within the same tissue preparation, indicating an interaction with a distinct receptor system. arvojournals.org

Furthermore, studies on human and rabbit ocular tissues, including the cornea, iris/ciliary body, and sclera, have demonstrated the capacity of these tissues to hydrolyze bimatoprost into its biologically active free acid, 17-phenyl-trinor PGF2α. arvojournals.org The rate of this conversion is similar in the cornea and iris/ciliary body of both species, while being slower in the human sclera compared to the rabbit. arvojournals.org This metabolic conversion is a critical step for the ocular hypotensive activity of bimatoprost, as 17-phenyl-trinor PGF2α is a potent FP receptor agonist. researchgate.netarvojournals.org

| Ocular Tissue | Species | Finding |

| Iris Sphincter | Cat | 17-Phenylprostaglandin F2α and PGF2α stimulate the same cells. |

| Cornea, Iris/Ciliary Body, Sclera | Human, Rabbit | Capable of hydrolyzing bimatoprost to 17-phenyl-trinor PGF2α. |

Uterine Myometrial Tissue Studies

The contractile response of uterine smooth muscle is a classic model for assessing the activity of prostaglandin F2α and its analogs. In vitro studies using isolated human myometrial tissue from both non-pregnant and pregnant donors have demonstrated that 17-phenyl PGF2α is a potent contractile agent. researchgate.net It produced dose-related contractions, indicating a direct agonistic effect on the myometrium. researchgate.net

Specifically, in non-pregnant myometrium, 17-phenyl PGF2α was shown to have a potency comparable to other selective FP receptor agonists like fluprostenol (B1673476) and PGF2α itself. researchgate.net While the compound was less active in myometrium from pregnant donors, a clear dose-dependent contractile response was still observed. researchgate.net

Comparative studies across different species have further solidified these findings. 17-Phenyl PGF2α elicited potent contractile effects in the isolated uterus of the mouse, rat, and rabbit. researchgate.net This consistent and potent contractile activity across various myometrial preparations confirms that 17-phenyl PGF2α is a strong FP receptor agonist in uterine tissue. researchgate.net

| Tissue Source | Species | Key Finding |

| Myometrium (Non-pregnant) | Human | 17-Phenyl PGF2α produced potent, dose-related contractions. |

| Myometrium (Pregnant) | Human | 17-Phenyl PGF2α produced dose-related contractions, though less potent than in non-pregnant tissue. |

| Uterus | Mouse, Rat, Rabbit | 17-Phenyl PGF2α elicited potent contractile effects. |

Mesenchymal Stem Cell Lineage Investigations

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, and adipocytes. nih.govmedsci.org Prostaglandins (B1171923) are known to play a role in modulating the functions of these cells.

Research has explored the influence of a potent PGF2α analog, 17-phenyl-trinor PGF2α, on the functions of MSCs. researchgate.net It has been noted that PGF2α itself can stimulate cell proliferation while also inhibiting the differentiation of progenitor cells. researchgate.net The investigation using 17-phenyl-trinor PGF2α aimed to further understand the impact of FP receptor agonism on the fundamental mechanisms that control the primary functions of MSCs. researchgate.net While detailed outcomes on specific differentiation lineages from this particular study are limited, the selection of this potent FP agonist highlights the recognized role of the PGF2α signaling pathway in regulating MSC behavior.

In Vivo Animal Models

Preclinical studies in various animal models have been crucial in understanding the in vivo effects of 17-phenylprostaglandin F2α, particularly its role as the active metabolite of the prodrug bimatoprost in lowering intraocular pressure (IOP).

In a pivotal study using prostaglandin FP receptor knockout mice, the IOP-lowering effect of bimatoprost was found to be critically dependent on the presence of a functional FP receptor. arvojournals.org While bimatoprost itself is not efficiently hydrolyzed to its active form, 17-phenyl trinor PGF2α, in the mouse eye, the study concluded that the early IOP response to topical bimatoprost is mediated through the FP receptor. arvojournals.org This underscores the importance of the biological activity of 17-phenyl trinor PGF2α, even at the trace levels that may be formed in vivo.

Pharmacokinetic studies in pigmented Dutch Belted rabbits have measured the levels of bimatoprost and its acid metabolite, 17-phenyl PGF2α, in ocular tissues such as the aqueous humor, cornea, and iris/ciliary body following administration of novel drug formulations. arvojournals.org These studies help in understanding the distribution and conversion of the prodrug to its active form in a living system.

Animal models of ocular hypertension, including rabbits with transient hypertonic saline-induced IOP elevation, cynomolgus monkeys with laser-induced ocular hypertension, and normotensive dogs, have been used to evaluate the efficacy of prostaglandin analogs. arvojournals.org While PGF2α agonists are generally not effective in the transiently hypertensive rabbit model, they show significant IOP-lowering effects in dogs and monkeys. arvojournals.org For instance, latanoprost (B1674536), another PGF2α analog, has been shown to produce a biphasic IOP response in rats and mice, with an initial rise in pressure followed by a prolonged period of hypotension, similar to what is observed in monkeys and humans. nih.gov These models provide a platform to assess the therapeutic potential of compounds like 17-phenylprostaglandin F2α for conditions such as glaucoma.

| Animal Model | Key Finding |

| FP Receptor Knockout Mice | The IOP-lowering effect of bimatoprost is dependent on a functional FP receptor, highlighting the role of its active metabolite, 17-phenyl trinor PGF2α. |

| Pigmented Dutch Belted Rabbits | Used to determine the concentration of 17-phenyl PGF2α in ocular tissues following administration of its prodrug. |

| Ocular Hypertensive Monkeys and Normotensive Dogs | Serve as effective models to test the IOP-lowering capabilities of PGF2α analogs. |

| Rats and Mice | Latanoprost produces a biphasic IOP response, providing a comparative model for other PGF2α analogs. |

Ocular Research Models for Intraocular Pressure Regulation and Uveoscleral Outflow (e.g., Dogs, Monkeys)

The effect of prostaglandin F2alpha and its analogs on intraocular pressure (IOP) has been a significant area of research, particularly in the context of glaucoma. nih.gov Animal models, including dogs and monkeys, have been instrumental in elucidating the mechanisms of action.

In cynomolgus monkeys, topical application of PGF2α has been shown to decrease IOP. nih.govnih.gov This ocular hypotensive effect is largely attributed to an increase in uveoscleral outflow, which is an alternative pathway for aqueous humor to exit the eye. nih.govnih.gov Studies have demonstrated that PGF2α can increase uveoscleral outflow by two to three-and-a-half times in treated eyes compared to control eyes. nih.gov Interestingly, this increase in uveoscleral outflow is accompanied by a reduction in trabecular outflow, the conventional drainage pathway. nih.gov

Bimatoprost, the C1-ethylamide analog of 17-phenyl prostaglandin F2alpha, is an ocular hypotensive agent. researchgate.net While it is structurally related to 17-phenyl PGF2α, its in vitro pharmacology differs from prostanoid FP-receptor agonists. researchgate.net However, it is known that bimatoprost can be hydrolyzed to its free acid form, 17-phenyl-trinor PGF2α, by ocular tissues in both humans and rabbits. researchgate.net This metabolite is a potent agonist at the human FP receptor, suggesting that the IOP-lowering effect of bimatoprost may be mediated, at least in part, through this active metabolite. researchgate.net

In normotensive dogs and monkeys with laser-induced ocular hypertension, NCX 470, a nitric oxide-donating bimatoprost, was found to be more effective at lowering IOP than an equimolar dose of bimatoprost. arvojournals.org This enhanced effect is thought to be due to the dual action of activating both PGF2α and nitric oxide/cGMP signaling pathways. arvojournals.org

Table 1: Effects of Prostaglandin Analogs on Intraocular Pressure in Animal Models

| Compound | Animal Model | Effect on IOP | Primary Mechanism |

| Prostaglandin F2α | Cynomolgus Monkey | Decrease | Increased uveoscleral outflow nih.govnih.gov |

| Bimatoprost (prodrug of 17-phenyl-trinor PGF2α) | Dogs, Monkeys | Decrease | Increased uveoscleral outflow researchgate.netarvojournals.org |

| NCX 470 (NO-donating bimatoprost) | Dogs, Monkeys | Significant Decrease | Activation of PGF2α and NO/cGMP pathways arvojournals.org |

Respiratory System Models for Nasal Patency (e.g., Guinea Pigs)

While the primary focus of 17-phenylprostaglandin F2alpha research has been in ocular and reproductive systems, some investigations have touched upon its broader effects on smooth muscle, which is relevant to the respiratory system. Guinea pigs are a common model for respiratory research due to anatomical and physiological similarities in their lungs to humans. mdpi.com They are frequently used to study airway resistance and the effects of various compounds on the respiratory tract. nih.gov

Studies on influenza virus in guinea pigs have shown that both SAα2,3-Gal and SAα2,6-Gal receptors are widely expressed in their nasal tracts, making them susceptible to various influenza strains that target these receptors. plos.org This highlights the utility of the guinea pig model for studying factors affecting the nasal passages. Although direct studies on this compound and nasal patency in guinea pigs are not extensively documented in the provided results, the general use of this model in respiratory research is well-established. mdpi.comnih.govplos.org

Reproductive System Models for Luteolysis and Steroidogenesis (e.g., Rats, Sheep)

Prostaglandin F2alpha and its analogs play a crucial role in the reproductive systems of various species, particularly in the process of luteolysis, the regression of the corpus luteum. ontosight.ainih.gov

In rats, a PGF2α analogue, cloprostenol, has been shown to induce luteolysis in a dose-dependent manner. nih.gov This effect includes a significant decrease in serum progesterone (B1679170) levels and a dramatic reduction in LH receptor mRNA levels in the corpus luteum. nih.gov Notably, this luteolytic effect of the PGF2α analogue occurs independently of prolactin, a hormone that typically supports the corpus luteum. nih.gov

In sheep, endometrial PGF2α is responsible for functional luteolysis, while luteal synthesis of PGF2α is necessary for structural luteolysis. science.gov The administration of PGF2α can induce luteolysis in sheep. nih.gov

Studies in rats have also compared the contractile effects of different prostaglandin analogs on the uterus. nih.gov For instance, PGF(2alpha) 1-OH was found to be about two orders of magnitude less potent than 17-phenyl PGF(2alpha) in contracting the rat uterus. nih.gov

Table 2: Effects of Prostaglandin Analogs on Reproductive Parameters in Animal Models

| Compound | Animal Model | Effect |

| Cloprostenol (PGF2α analogue) | Rat | Induces luteolysis, decreases serum progesterone nih.gov |

| Prostaglandin F2α | Sheep | Induces luteolysis science.govnih.gov |

| 17-Phenyl PGF2α | Rat | Potent contraction of the uterus nih.gov |

Investigation in Smooth Muscle Physiology Beyond Ocular and Uterine Systems

The influence of this compound and related compounds extends to smooth muscle physiology in various systems beyond the eye and uterus. ontosight.aipressbooks.pub Smooth muscle is a key component of many hollow organs and passageways in the body, including the digestive, respiratory, and circulatory systems. pressbooks.pub

In cat lung parenchymal preparations, 17-phenyl PGF2alpha exhibits potent contractile effects. nih.gov This suggests a potential role in regulating airway smooth muscle tone. Furthermore, research has indicated that PGF2α can stimulate the growth of skeletal muscle cells, a process mediated through the PGF2α receptor. nih.gov This finding highlights a novel role for PGF2α in muscle physiology. nih.gov

Comparative Studies Across Different Animal Species to Elucidate Mechanisms

Comparative studies across different animal species are crucial for understanding the diverse mechanisms of action of prostaglandin analogs. For instance, the ocular hypotensive effect of PGF2α is not mediated by the same receptor (FP-receptor) in all species. researchgate.net

In cats, the rank order of potency for PGF2α analogues in causing iris sphincter contraction appears to be negatively correlated with their potency in decreasing intraocular pressure. researchgate.net This suggests that the ocular hypotensive effect of PGF2α in cats is not mediated by the FP-receptor. researchgate.net

In contrast, in monkeys and likely humans, the IOP-lowering effect of PGF2α and its analogs is strongly linked to increased uveoscleral outflow. nih.govnih.gov The hydrolysis of bimatoprost to 17-phenyl-trinor PGF2α, a potent FP receptor agonist, in human and rabbit ocular tissues further supports the role of the FP receptor in the ocular hypotensive effect in these species. researchgate.net

The response of the rat uterus to prostaglandin analogs also shows species-specific differences in potency. nih.gov These comparative studies are essential for extrapolating preclinical findings to potential human applications and for understanding the fundamental biology of prostaglandin signaling.

Advanced Methodologies for Research and Analytical Characterization

Quantitative Analytical Techniques for Research Samples

Precise quantification of 17-Phenylprostaglandin F2alpha and related compounds in complex biological matrices is fundamental to understanding its pharmacokinetics and pharmacodynamics. Researchers employ a variety of highly sensitive and specific techniques for this purpose.

Gas Chromatography/Mass Spectrometry (GC/MS) for Compound Detection and Quantification

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful analytical method for the detection and quantification of this compound and its metabolites. nih.govetamu.edu This technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. etamu.edu In the context of prostaglandin (B15479496) analysis, GC/MS has been utilized to identify and quantify urinary metabolites of PGF2α, providing insights into its in vivo production and metabolism. nih.gov For instance, a GC-MS method was developed to determine the structures of three urinary metabolites of PGF2α in mice. nih.gov

The general workflow for GC/MS analysis involves:

Sample Preparation: Extraction and derivatization of the analyte from the biological matrix (e.g., urine, plasma, tissue homogenates) to increase its volatility. nih.govnih.gov

Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation of compounds is achieved based on their differential partitioning between the mobile gas phase and the stationary phase within the column. etamu.edu

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. etamu.edu

GC/MS offers high sensitivity and specificity, making it a valuable tool for detailed metabolic studies of prostaglandins (B1171923). nih.govmdpi.com It can provide a low limit of quantitation for F2-isoprostanes and isofurans from various biological sources. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) for Related Analogs

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and sensitive method for quantifying prostaglandins and their analogs in biological fluids. mybiosource.comcloud-clone.comabbexa.comstjohnslabs.com These assays are based on the principle of competitive binding, where the prostaglandin in the sample competes with a labeled prostaglandin for binding to a limited number of specific antibody binding sites. mybiosource.comabbexa.com The amount of labeled prostaglandin bound to the antibody is inversely proportional to the concentration of the unlabeled prostaglandin in the sample. abbexa.com

Commercially available ELISA kits for PGF2α demonstrate high sensitivity and specificity, with minimal cross-reactivity with other prostaglandin analogs. mybiosource.comcloud-clone.comabbexa.comstjohnslabs.com These kits are designed for the quantitative measurement of PGF2α concentrations in serum, plasma, tissue homogenates, and other biological fluids. mybiosource.comstjohnslabs.comstjohnslabs.com

Table 1: Characteristics of a Representative PGF2α ELISA Kit

| Feature | Description |

| Assay Type | Competitive ELISA mybiosource.comabbexa.com |

| Sample Types | Serum, plasma, tissue homogenates, other biological fluids mybiosource.comstjohnslabs.comstjohnslabs.com |

| Specificity | High specificity for PGF2α with no significant cross-reactivity with analogues mybiosource.comcloud-clone.comabbexa.comstjohnslabs.com |

| Detection Method | Colorimetric abbexa.com |

| Principle | Competitive inhibition reaction between biotin-labeled PGF2α and unlabeled PGF2α for a pre-coated antibody abbexa.com |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone for characterizing the interaction of ligands like this compound with their receptors. nih.govnih.govgiffordbioscience.comsygnaturediscovery.com These assays utilize a radiolabeled form of a ligand to measure its binding to a receptor of interest. nih.gov By performing saturation and competition binding experiments, researchers can determine key parameters such as receptor density (Bmax) and the affinity (Kd or Ki) of the ligand for the receptor. nih.govoup.com

In the context of this compound, radioligand binding studies have been instrumental in confirming its interaction with the FP receptor. For example, studies have shown that 17-phenyl-PGF2α can compete for the binding of radiolabeled PGF2α to FP receptors. nih.gov Specifically, the rank order of potency for the inhibition of ³H-17-phenyl-PGF2α binding in rat colon was consistent with the presence of an FP receptor. nih.gov

Table 2: Key Parameters Determined from Radioligand Binding Assays

| Parameter | Description | Assay Type |

| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of the radioligand's affinity. nih.govoup.com | Saturation Binding nih.govgiffordbioscience.com |

| Bmax (Maximum Receptor Density) | The total number of receptors in a given sample. nih.govoup.com | Saturation Binding nih.govgiffordbioscience.com |

| Ki (Inhibition Constant) | The concentration of a competing unlabeled ligand that blocks 50% of the specific binding of the radioligand. A measure of the unlabeled ligand's affinity. oup.com | Competition Binding nih.govgiffordbioscience.com |

These assays are crucial for understanding the selectivity and potency of prostaglandin analogs at different receptor subtypes. nih.gov

Fluorescence Confocal Microscopy for Live Cell Signaling Imaging

Fluorescence confocal microscopy is a powerful technique that allows for the visualization of dynamic cellular processes in real-time. nih.govaai.orgnih.govnih.govnikon.combaseclick.eu By using fluorescently labeled molecules, researchers can track the localization and interaction of proteins and signaling molecules within living cells. nih.govnih.gov This methodology is particularly valuable for studying the downstream signaling events that occur upon activation of prostaglandin receptors.

In the context of prostaglandin research, live-cell imaging has been used to investigate the effects of prostaglandins on T-cell motility and signaling. nih.govaai.orgnih.govoup.com For instance, a live-cell, imaging-based, high-throughput screen identified Prostaglandin E2 (PGE2) as an antagonist of the T-cell stop signal. nih.govaai.orgnih.govoup.com This was achieved by observing the migratory behavior of T-cells in the presence of various compounds. While not directly focused on this compound, these studies highlight the potential of live-cell imaging to dissect the complex cellular responses to prostaglandin signaling.

The technique often involves the use of genetically encoded fluorescent reporters or fluorescent dyes to visualize specific cellular components or signaling events. nih.gov Confocal microscopy provides high-resolution images by eliminating out-of-focus light, enabling detailed analysis of subcellular structures and dynamics. mdpi.com

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., MMPs)

Molecular biology techniques are essential for investigating the downstream effects of this compound on gene and protein expression. These methods allow researchers to understand how this compound modulates cellular functions at the molecular level.

One area of interest is the effect of prostaglandins on the expression of matrix metalloproteinases (MMPs). For example, studies have investigated the impact of prostaglandin analogs on the levels of MMP-2 and MMP-9 in the aqueous humor of glaucoma patients. researchgate.net While this particular study did not find a significant difference in MMP levels between control patients and those on prostaglandins, it demonstrates the application of such techniques. researchgate.net

Immunoblot analysis, a key molecular biology technique, has been used to demonstrate that an increase in PGF2α production is associated with an increase in the concentration of uterine PGF synthase. nih.gov This technique allows for the detection and quantification of specific proteins in a sample.

Pharmacological Antagonist and Agonist Probing in Experimental Systems

The use of selective pharmacological antagonists and agonists is a fundamental approach to characterizing the specific receptors through which a compound, such as this compound, exerts its effects. nih.govnih.govselleckchem.comarvojournals.orgnih.gov By using compounds that selectively block or activate specific prostaglandin receptor subtypes, researchers can dissect the signaling pathways involved.

For instance, the FP receptor antagonist AL-8810 has been used to demonstrate that the effects of certain prostaglandin analogs are mediated through the FP receptor. nih.govresearchgate.net Studies have shown that AL-8810 can block the intracellular calcium mobilization induced by bimatoprost (B1667075), a compound related to this compound. nih.govresearchgate.net This type of pharmacological probing is crucial for confirming the receptor-mediated actions of a compound and for understanding its mechanism of action. nih.govnih.gov

The availability of a range of selective antagonists for different prostaglandin receptors, such as those for the EP, DP, and TP receptors, allows for comprehensive pharmacological profiling of new prostaglandin analogs. nih.govnih.govselleckchem.comnih.govrndsystems.com

Table 3: Examples of Prostaglandin Receptor Antagonists

| Antagonist | Target Receptor |

| AL-8810 | FP Receptor nih.govnih.gov |

| PF-04418948 | EP2 Receptor nih.govarvojournals.org |

| SC-51322 | EP1 Receptor arvojournals.org |

| GW627368X | EP4 Receptor arvojournals.org |

| ONO-AE3-208 | EP4 Receptor selleckchem.com |

Future Directions and Emerging Research in 17 Phenylprostaglandin F2alpha

The study of 17-phenylprostaglandin F2alpha, the active form of the glaucoma medication latanoprost (B1674536), continues to evolve. While its primary mechanism of action through the prostaglandin (B15479496) F receptor (FP receptor) is well-established, current research is venturing into less understood aspects of its pharmacology and potential applications. These new avenues of investigation promise to refine our understanding of this compound and unlock new therapeutic possibilities.

Q & A

Q. Q1. What validated methods are recommended for quantifying 17-PGF₂α in biological samples, and how do they address matrix interference?

Competitive enzyme-linked immunosorbent assays (ELISA) are widely used due to their specificity for 17-PGF₂α in complex matrices like plasma or serum. Key steps include:

- Standard Preparation : Serial dilution of synthetic 17-PGF₂α (e.g., 9.88–800 pg/mL) to generate a calibration curve .

- Matrix Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) or protein precipitation to remove lipids or cross-reactive metabolites .

- Validation : Cross-reactivity testing against structurally similar prostaglandins (e.g., PGE₂, 8-iso-PGF₂α) ensures assay specificity .

Q. Q2. How can researchers confirm the identity of synthesized 17-PGF₂α analogs?

Use a combination of:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., C₂₂H₃₀O₆ for 16-phenoxy-tetranor-PGF₂α) .

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry at critical positions (e.g., 15R vs. 15S configurations) using ¹H/¹³C NMR .

- Chromatographic Purity : Reverse-phase HPLC with UV detection (λ = 210 nm) validates purity >95% .

Q. Q3. What physiological roles of 17-PGF₂α are well-characterized in preclinical models?

17-PGF₂α acts as a potent vasoconstrictor in cerebral and pulmonary arterioles and induces luteolysis in reproductive tissues. Experimental models include:

- In Vivo : Intravenous administration in rodents to monitor blood pressure changes .

- In Vitro : Isolated artery ring assays to measure contractile responses .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data on 17-PGF₂α receptor binding affinity across studies?

Discrepancies often arise from assay conditions. To address this:

- Recombinant Receptor Assays : Use HEK293 cells expressing human FP receptor isoforms to standardize binding kinetics .

- Ligand Competition Studies : Compare 17-PGF₂α with endogenous PGF₂α using radiolabeled tracers (e.g., ³H-PGF₂α) to quantify IC₅₀ values .

- Control for Degradation : Include protease inhibitors and antioxidants (e.g., BHT) in buffers to prevent prostaglandin oxidation .

Q. Q5. What strategies optimize the synthesis of 17-PGF₂α derivatives with enhanced metabolic stability?

- Structural Modifications : Introduce phenyl groups at the 17-position (as in 17-phenyl-trinor-PGF₂α) to block β-oxidation .

- Isotope Labeling : Synthesize deuterated analogs (e.g., 17-PGF₂α-d₄) for use as internal standards in mass spectrometry .

- Protective Groups : Use tert-butyl esters during synthesis to improve yield and reduce side reactions .

Q. Q6. How should researchers design experiments to investigate 17-PGF₂α’s role in pathological fibrosis?

- Animal Models : Induce fibrosis via bleomycin (lung) or CCl₄ (liver) and administer 17-PGF₂α to assess collagen deposition via hydroxyproline assays .

- Mechanistic Studies : Quantify downstream mediators (e.g., TGF-β1, α-SMA) using qPCR or Western blotting in fibroblast cultures treated with 17-PGF₂α .

- Pharmacological Blockade : Co-administer FP receptor antagonists (e.g., AL-8810) to confirm receptor specificity .

Q. Q7. What analytical challenges arise when detecting 17-PGF₂α in low-abundance samples, and how are they addressed?

- Sensitivity Limits : ELISA kits with detection thresholds <10 pg/mL require sample concentration via lyophilization .

- Ion Suppression in LC-MS/MS : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile) and use stable isotope-labeled internal standards (SIL-IS) to correct matrix effects .

Methodological and Data Analysis Questions

Q. Q8. How should researchers validate antibody specificity for 17-PGF₂α in immunohistochemistry?

- Preabsorption Controls : Pre-incubate antibodies with excess 17-PGF₂α to confirm signal loss .

- Cross-Reactivity Profiling : Test antibodies against structurally related prostaglandins (e.g., 15-keto-PGF₂α, 11β-PGF₂α) .

- Tissue Validation : Compare staining patterns in wild-type vs. FP receptor knockout models .

Q. Q9. What statistical approaches are appropriate for analyzing dose-response data in 17-PGF₂α studies?

- Nonlinear Regression : Fit sigmoidal curves (e.g., log[agonist] vs. response) to calculate EC₅₀ values using software like GraphPad Prism .

- Outlier Handling : Apply Grubbs’ test to exclude technical anomalies in triplicate measurements .

Synthesis and Structural Elucidation

Q. Q10. What are the critical steps in synthesizing 17-PGF₂α analogs with modified side chains?

- Core Structure Assembly : Start with Corey lactone intermediates to establish the cyclopentane ring .

- Side-Chain Functionalization : Use Wittig reactions to introduce phenoxy or alkyl groups at the 17-position .

- Deprotection and Purification : Cleave tert-butyl groups with trifluoroacetic acid (TFA) and purify via flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products